Nijmegen-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

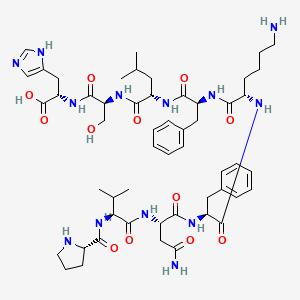

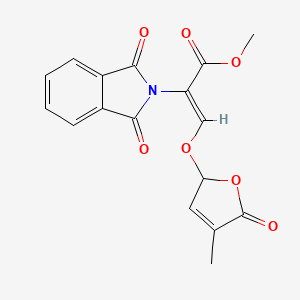

Nijmegen-1 is a synthetic strigolactone analog, a class of compounds known for their role as plant hormones. Strigolactones are involved in regulating plant growth and development, particularly in response to environmental stressors.

Wissenschaftliche Forschungsanwendungen

Agriculture:

Plant Growth Regulation: Nijmegen-1 can enhance plant growth by modulating hormonal pathways and promoting beneficial interactions with symbiotic fungi.

Disease Resistance: It has been shown to induce resistance against pathogens such as Botrytis cinerea in tobacco and grapevine plants.

Biology and Medicine:

Plant-Microbe Interactions: this compound plays a role in facilitating interactions between plants and beneficial microbes, which can enhance nutrient uptake and stress tolerance.

Potential Therapeutic Applications: While primarily studied in plants, the structural framework of this compound may inspire the development of therapeutic agents targeting similar pathways in humans.

Industry:

Wirkmechanismus

Target of Action

Nijmegen-1 is a synthetic strigolactone . Strigolactones are plant hormones that play a crucial role in regulating plant development and interactions with other organisms . The primary targets of this compound are plants, specifically tobacco and grapevine plantlets . It has been evaluated as a potential priming agent for induced resistance against Botrytis cinerea, a necrotrophic fungus that affects many plant species .

Mode of Action

this compound interacts with its targets by priming redox-associated compounds to produce an antioxidant protective response . This response limits the infection of Botrytis cinerea . Exposure of B. cinerea to this compound results in increased hyphal branching .

Biochemical Pathways

The biochemical pathways affected by this compound involve the redox-associated compounds of the plant cells . These compounds are primed to produce an antioxidant protective response, which helps limit the infection of B. cinerea . This suggests that this compound may alter the reactive oxygen species (ROS) homeostasis of B. cinerea, resulting in both morphological and physiological changes .

Pharmacokinetics

It’s known that this compound is applied to plants through soil drench treatment .

Result of Action

The application of this compound results in reduced susceptibility of tobacco and grapevine plantlets to Botrytis cinerea infection . It induces resistance in greenhouse-grown tobacco plants and restricts lesion development . In addition, it causes increased hyphal branching in B. cinerea, affecting colony diameter and radial growth .

Vorbereitungsmethoden

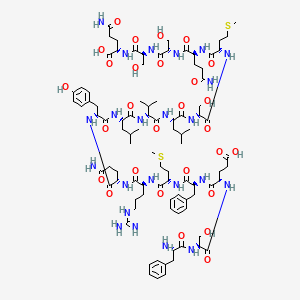

Synthetic Routes and Reaction Conditions: The synthesis of Nijmegen-1 involves the construction of a strigolactone analog with a specific structural framework. The process typically includes the formation of an annulated system of three rings (ABC scaffold) connected to a furanone (D-ring) by an enol ether unit . The synthetic route may involve multiple steps, including cyclization reactions, esterification, and enol ether formation.

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for commercial applications, and appropriate formulation is necessary to prevent untimely hydrolysis .

Analyse Chemischer Reaktionen

Types of Reactions: Nijmegen-1 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Oxidative reactions may involve the use of reagents such as hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield simpler lactones, while oxidation can produce oxidized strigolactone derivatives .

Vergleich Mit ähnlichen Verbindungen

GR24: Another synthetic strigolactone analog with similar applications in agriculture and plant biology.

EM1: A strigolactone analog derived from ethyl 2-phenylacetate, used in similar research contexts.

Nijmegen-1’s unique structural features and rapid hydrolysis rate distinguish it from other strigolactone analogs, making it a valuable tool in both scientific research and agricultural applications.

Eigenschaften

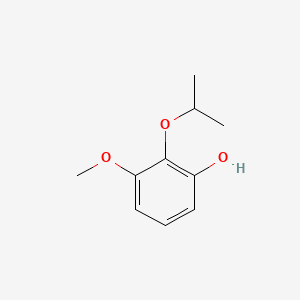

IUPAC Name |

methyl (Z)-2-(1,3-dioxoisoindol-2-yl)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO7/c1-9-7-13(25-16(9)21)24-8-12(17(22)23-2)18-14(19)10-5-3-4-6-11(10)15(18)20/h3-8,13H,1-2H3/b12-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVNIMAEIBGUEL-WQLSENKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(OC1=O)O/C=C(/C(=O)OC)\N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: The provided research focuses solely on the application of Nijmegen-1 as a strigolactone analogue for parasitic weed control. There is no mention of any catalytic properties or applications of this compound in the provided abstracts.

A: While the abstracts don't detail specific computational studies on this compound, research on strigolactones and their analogues often involves molecular modeling and structure-activity relationship (SAR) studies to understand their interactions with potential targets and design more effective compounds [, ].

A: The development of a new Emulsifiable Concentrate (EC) formulation for this compound has been shown to improve its stability and biological activity compared to previously used formulations. This new EC formulation exhibits better stability under laboratory conditions and higher efficacy in reducing Striga emergence in greenhouse and field trials [].

A: The provided research primarily focuses on the application of this compound as a soil treatment to induce suicidal germination of parasitic weeds. As such, the studies do not delve into the pharmacokinetics or pharmacodynamics of the compound in traditional terms (ADME, bioavailability, etc.). The focus is primarily on its efficacy in reducing parasitic weed infestation [, , , ].

A: this compound has demonstrated promising efficacy in both laboratory and field settings. In laboratory assays, it effectively induced germination of Striga and Orobanche seeds [, , , ]. Field trials, particularly with the EC formulation, have shown significant reductions in Striga emergence in cereal crops like maize, sorghum, and millet [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.